2-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide
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Overview
Description
The compound “2-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a benzenesulfonamide core, which is a common feature in many pharmaceutical drugs . The molecule also contains a furan ring, which is a five-membered aromatic ring with an oxygen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions. For instance, compounds with a benzenesulfonamide core can be synthesized through a process involving aromatic substitution . The furan ring can be introduced through various methods, including palladium-catalyzed coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (benzene and furan) would contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzenesulfonamide group is often involved in hydrogen bonding interactions, while the furan ring can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance the compound’s water solubility .Scientific Research Applications
Intermolecular Interactions and Crystal Structures
Benzenesulfonamide derivatives have been studied for their crystal structures, which are determined by intermolecular interactions such as C-H...O, C-H...π, and C-H...Cl interactions. These studies highlight the importance of these interactions in the stabilization of crystal structures and could be relevant for the design of new materials with specific structural and functional properties (Bats, Frost, & Hashmi, 2001).
Herbicide Selectivity and Metabolism
Research on benzenesulfonamide derivatives also includes the exploration of their selectivity and metabolism as herbicides. For example, chlorsulfuron, a related compound, demonstrates selectivity for small grains due to the ability of these crop plants to metabolize the herbicide into inactive products. This aspect of research is crucial for developing environmentally friendly herbicides with minimal impact on non-target plants (Sweetser, Schow, & Hutchison, 1982).
Chemical Synthesis and Functionalization
The synthesis and functionalization of benzenesulfonamide derivatives, including reactions like gold(I)-catalyzed cascades, are areas of active research. These synthetic strategies are valuable for creating complex molecules with potential applications in medicinal chemistry, material science, and as intermediates in organic synthesis (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).
Antimicrobial and Antifungal Activities
Some benzenesulfonamide derivatives have been evaluated for their in vitro biological activities, including antimicrobial and antifungal properties. The design and synthesis of these compounds, followed by biological screening, contribute to the development of new therapeutic agents (El-Gaby, Hassan, Hussein, Ali, Elaasser, & Faraghally, 2018).
Compatibility with Pharmaceutical Excipients
The compatibility of benzenesulfonamide derivatives with pharmaceutical excipients has been studied to ensure the stability and efficacy of drug formulations. Such research is essential for the development of safe and effective medications (Freire, Aragão, Lima e Moura, & Raffin, 2009).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. These properties are typically assessed through laboratory testing and computational predictions.
Future Directions
Properties
IUPAC Name |
2-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c14-10-4-1-2-6-13(10)20(17,18)15-8-7-11(16)12-5-3-9-19-12/h1-6,9,11,15-16H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPQYCPAGJOIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=CC=CO2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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